Synthesis pathway of etofenprox from 2-(4-ethoxyphenyl)-2-methylpropan-1-ol
Synthesis pathway of etofenprox from 2-(4-ethoxyphenyl)-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing etofenprox (B1671711), a non-ester pyrethroid insecticide, from the key precursor 2-(4-ethoxyphenyl)-2-methylpropan-1-ol (B1198556). This document details two primary synthetic strategies, providing in-depth experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.
Introduction
Etofenprox, chemically known as 2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether, is a broad-spectrum insecticide valued for its efficacy against a wide range of agricultural and public health pests.[1][2] A distinguishing feature of its molecular structure is the ether linkage, which replaces the ester bond found in many other pyrethroids.[1][2] This structural modification enhances its stability and reduces its susceptibility to degradation by esterase enzymes in insects.[2] The synthesis of etofenprox from 2-(4-ethoxyphenyl)-2-methylpropan-1-ol is a key process in its industrial production.[1][2][3]
Synthetic Pathways
The synthesis of etofenprox from 2-(4-ethoxyphenyl)-2-methylpropan-1-ol can be achieved through two primary routes:
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Pathway 1: One-Step Williamson Ether Synthesis: This is a direct etherification of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol with a 3-phenoxybenzyl halide.[1]
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Pathway 2: Two-Step Synthesis via a Chlorinated Intermediate: This pathway involves the initial conversion of 2-(4-ethoxyphenyl)-2-methylpropan-1-ol to a more reactive chloro-intermediate, which is subsequently reacted with 3-phenoxybenzyl alcohol.[2][3]
The following sections provide detailed experimental protocols and quantitative data for each pathway.
Pathway 1: One-Step Williamson Ether Synthesis
This method is a direct and efficient approach for the synthesis of etofenprox.
Reaction Scheme
Caption: One-Step Williamson Ether Synthesis of Etofenprox.
Experimental Protocol
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Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-ethoxyphenyl)-2-methylpropan-1-ol (1.0 equivalent).[1]
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Solvent and Reagent Addition: Add anhydrous acetonitrile (100 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add powdered sodium hydroxide (B78521) (1.5 equivalents) and tetrabutylammonium (B224687) bromide (0.1 equivalents).[1]
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Addition of Alkylating Agent: While stirring vigorously, add 3-phenoxybenzyl chloride (1.1 equivalents) dropwise to the reaction mixture at room temperature.[1]
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Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane (B92381):ethyl acetate (B1210297) (9:1) solvent system.[1]
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Work-up: After the reaction is complete (indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.[1]
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Extraction: Transfer the reaction mixture to a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
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Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (50 mL).[1]
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford pure etofenprox.[1]
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Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Quantitative Data
| Parameter | Value | Reference(s) |
| Reactants | 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol, 3-Phenoxybenzyl chloride | [1] |
| Catalyst | n-Bu4NBr (Phase Transfer Catalyst) | [1] |
| Base | Inorganic Base (e.g., NaOH, KOH) | [1] |
| Solvent | Acetonitrile, Toluene, DMF | [1] |
| Reaction Temperature | 80-100 °C (Reflux) | [1] |
| Reaction Time | 4-30 hours | [1] |
Pathway 2: Two-Step Synthesis via a Chlorinated Intermediate
This pathway involves the activation of the alcohol to a more reactive intermediate before the etherification step.
Reaction Scheme
Caption: Two-Step Synthesis of Etofenprox.
Experimental Protocols
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Reaction Setup: In a dry, nitrogen-flushed reaction flask, dissolve 2-(4-ethoxyphenyl)-2-methylpropan-1-ol in anhydrous toluene.[3]
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Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and will evolve gas (HCl and SO₂), so ensure adequate ventilation and temperature control.[3]
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or GC).[3]
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Quenching: Upon completion, cool the reaction mixture and carefully quench any remaining thionyl chloride by slowly adding it to ice-cold water.[3]
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Work-up: Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.[3]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane.
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Alkoxide Formation: In a dry, nitrogen-flushed reaction flask, prepare sodium m-phenoxybenzyloxide by reacting m-phenoxybenzyl alcohol with sodium hydride in anhydrous DMF.[3]
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Coupling Reaction: To this solution, add 1-chloro-2-(4-ethoxyphenyl)-2-methylpropane and a catalytic amount of a phase-transfer catalyst (e.g., Tetraethylammonium bromide).[3]
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Reaction: Heat the reaction mixture with stirring to a temperature between 120-140°C for several hours. Monitor the reaction progress by TLC or GC.[3]
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.[3]
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or toluene).[3]
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Washing: Combine the organic extracts, wash with water and then brine.[3]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Etofenprox.[3]
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Purification: Purify the crude product by column chromatography as described in Pathway 1.
Quantitative Data
| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| 1. Chlorination | 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol | Thionyl chloride | Toluene | - | Reflux | - | - |
| 2. Etherification | 1-Chloro-2-(4-ethoxyphenyl)-2-methylpropane, 3-Phenoxybenzyl alcohol | Sodium hydride, Phase-transfer catalyst | DMF | 4-30 | 120-140 | 45-55 | 75-92 |
Synthesis of 3-Phenoxybenzyl Bromide
A key reagent in the synthesis of etofenprox is 3-phenoxybenzyl halide. A common method for the preparation of 3-phenoxybenzyl bromide from 3-phenoxybenzyl alcohol is provided below.
Experimental Protocol
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Reaction Setup: A solution of 3-phenoxybenzyl alcohol (36.0 grams, 0.18 mole) in toluene (95 ml) is added dropwise over a thirty-minute period to a stirred solution of thionyl bromide (50 grams, 0.24 mole) and pyridine (B92270) (0.5 gram) in toluene (175 ml), while maintaining the temperature below 30°C.[4]
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Reaction: After the addition is complete, the reaction mixture is heated at 50°-60°C for two hours.[4]
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Work-up: Upon cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in toluene (200 ml) and washed with water (10 x 100 ml) until a neutral pH is obtained.[4]
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Drying and Concentration: The toluene layer is dried with magnesium sulfate and concentrated under reduced pressure.[4]
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Purification: The residue is distilled to yield 38.5 grams of 3-phenoxybenzyl bromide (b.p. 120°-144° C/0.05 mmHg).[4]
Experimental Workflow Visualization
Caption: General Experimental Workflow for Etofenprox Synthesis.
Conclusion
This technical guide has detailed two robust and widely used methods for the synthesis of etofenprox from 2-(4-ethoxyphenyl)-2-methylpropan-1-ol. The one-step Williamson ether synthesis offers a more direct route, while the two-step pathway provides an alternative that may be advantageous in certain contexts. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of organic chemistry, pesticide development, and drug discovery, enabling the efficient and reproducible synthesis of this important insecticide. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.
